Dithianon

Descripción general

Descripción

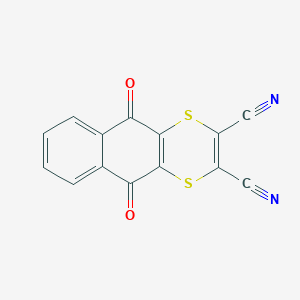

Dithianon, chemically known as 5,10-dihydro-5,10-dioxonaphtho[2,3-b]-1,4-dithiine-2,3-dicarbonitrile, is a widely used fungicide. It is primarily employed to control a variety of foliar diseases on crops such as grapes, apples, and pears. This compound functions as a multi-site contact fungicide, inhibiting spore germination and providing protective and curative action against fungal pathogens .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dithianon is synthesized through a multi-step process involving the reaction of naphthoquinone derivatives with sulfur-containing reagents. The key steps include:

Formation of the dithiine ring: This involves the reaction of 1,4-naphthoquinone with sulfur to form the dithiine ring structure.

Introduction of cyano groups: The dithiine ring is then reacted with cyanogen bromide to introduce the cyano groups at the 2 and 3 positions.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of specialized reactors and purification techniques to ensure the final product meets regulatory standards .

Análisis De Reacciones Químicas

Types of Reactions: Dithianon undergoes several types of chemical reactions, including:

Oxidation: The sulfur atoms in this compound can be oxidized, leading to the formation of sulfoxides and sulfones.

Reduction: The 1,4-naphthoquinone moiety can be reduced to form hydroquinone derivatives.

Substitution: The cyano groups can be substituted by amino or carboxy groups under specific conditions

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Amines or carboxylic acids are used for substitution reactions

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroquinone derivatives.

Substitution: Amino and carboxy derivatives

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Dithianon is characterized by its unique dithiine structure, which contributes to its fungicidal properties. It acts by inhibiting multiple metabolic pathways in fungi, making it effective against a range of pathogens, including Venturia inaequalis, the causal agent of apple scab. Its multi-site action reduces the likelihood of resistance development among target fungi .

Agricultural Applications

This compound is predominantly used in:

- Fruit Crops : Effective against fungal diseases in table and wine grapes, as well as pome fruits like apples and pears .

- Vegetable Crops : Utilized for controlling fungal pathogens that affect various vegetables, contributing to improved yield and quality .

Efficacy Studies

Research has demonstrated that this compound maintains high efficacy levels under various conditions. For instance, studies conducted on grafted apple plants indicated that while some populations showed reduced sensitivity, the overall efficacy remained above 80% for most tested strains .

Table 1: Efficacy of this compound on Different Crop Pathogens

| Crop Type | Pathogen | Efficacy (%) | Study Reference |

|---|---|---|---|

| Apples | Venturia inaequalis | 96.9 | |

| Grapes | Botrytis cinerea | 90-95 | |

| Vegetables | Various fungal pathogens | 85-90 |

Metabolism and Toxicology

Understanding the metabolism of this compound is crucial for assessing its safety and environmental impact. Studies show that this compound is absorbed variably in different species, with significant excretion through feces and urine. In rats, approximately 40-50% of administered doses were absorbed, with metabolites including glucuronic acid conjugates being identified in urine .

Animal Studies

- Rats : Metabolism studies indicated extensive transformation involving oxidation and cleavage of the dithiine ring.

- Lactating Goats : Research showed that this compound was metabolized similarly, with significant residues found in milk and tissues .

- Laying Hens : this compound's absorption and excretion patterns were also studied, revealing important data regarding residues in eggs .

Environmental Impact

This compound's use raises concerns regarding its persistence and potential ecological effects. The Environmental Protection Agency (EPA) has conducted assessments to evaluate human health risks associated with this compound exposure. These assessments consider factors such as application rates and residue levels on food products .

Case Studies

Several case studies highlight the practical applications of this compound:

- Apple Orchard Management : In regions with high infection pressure from Venturia inaequalis, this compound was applied to maintain crop health. Results showed sustained control over several growing seasons despite increased treatment frequency due to other fungicide failures .

- Grape Production : A study on wine grapes demonstrated that this compound effectively controlled Botrytis cinerea, leading to higher quality grapes with reduced spoilage rates during harvest .

Mecanismo De Acción

Dithianon exerts its effects by inhibiting thiol-containing enzymes in fungal pathogens. It targets multiple sites within the fungal cells, disrupting essential metabolic processes and leading to cell death. The primary molecular targets include enzymes involved in the synthesis of nucleic acids and proteins .

Comparación Con Compuestos Similares

Chlorothalonil: Another multi-site fungicide with a similar mode of action but different chemical structure.

Mancozeb: A dithiocarbamate fungicide that also targets multiple sites within fungal cells.

Captan: A phthalimide fungicide with broad-spectrum activity against fungal pathogens.

Uniqueness of Dithianon: this compound is unique due to its specific chemical structure, which allows it to form stable complexes with thiol groups in fungal enzymes. This multi-site action reduces the likelihood of resistance development compared to single-site fungicides .

Actividad Biológica

Dithianon is a multi-site fungicide primarily used in agriculture to control various fungal diseases in crops. Its biological activity and potential impacts on non-target organisms, including humans and beneficial species, have been the subject of extensive research. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound (chemical formula: C₁₄H₁₀N₂O₄S₂) belongs to the class of dithiocarbamates and acts by inhibiting mitochondrial respiration in fungi. This mechanism disrupts ATP production, leading to cell death in susceptible fungal species. This compound is effective against a range of pathogens, including those causing apple scab (Venturia inaequalis) and other fruit diseases.

Acute Toxicity

This compound exhibits moderate acute toxicity to mammals, with an oral LD50 ranging from 500 to 2000 mg/kg in rats. The compound can cause acute health effects such as nausea, vomiting, and skin irritation upon exposure . Long-term exposure has been associated with chronic health issues, including potential neurotoxic effects .

Chronic Exposure and Residue Levels

The European Food Safety Authority (EFSA) has conducted assessments on the maximum residue levels (MRLs) of this compound in food products. The current MRLs are established based on consumer risk assessments that consider potential exposure through diet . Notably, some metabolites of this compound, such as 1,4-naphthoquinone, raise concerns due to their provisional toxicological reference values pending further investigation into their mutagenicity potential .

Impact on Beneficial Insects

Research indicates that this compound can adversely affect non-target arthropods, particularly predatory mites like Amblyseius andersoni. Studies have shown that exposure to this compound can lead to increased mortality rates and reduced reproductive success in these beneficial species .

| Organism | Effect | Reference |

|---|---|---|

| Amblyseius andersoni | Increased mortality | |

| Honeybees (Apis mellifera) | Reduced foraging behavior | |

| Earthworms (Lumbricus terrestris) | Decreased survival rates |

Neurotoxic Effects

Recent studies using zebrafish larvae have demonstrated that this compound exposure leads to reduced locomotor activity without detectable anatomical abnormalities. This suggests potential neurotoxic effects that may not manifest as overt physical changes but could impact behavior and ecological interactions .

Case Studies

- Apple Scab Control : A study comparing this compound with mancozeb for controlling apple scab showed that this compound was equally effective while raising fewer concerns regarding resistance development in target pathogens .

- Environmental Impact Assessment : An environmental assessment highlighted the risks associated with this compound's application near water bodies due to its toxicity to aquatic organisms. Measures recommended included buffer zones and controlled application techniques to mitigate runoff risks .

Propiedades

IUPAC Name |

5,10-dioxobenzo[g][1,4]benzodithiine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4N2O2S2/c15-5-9-10(6-16)20-14-12(18)8-4-2-1-3-7(8)11(17)13(14)19-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZSVQVRHDXQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=C(S3)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040270 | |

| Record name | Dithianon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown odorless solid; [Merck Index], Solid | |

| Record name | Dithianon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dithianon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

Ignition temperature >300 °C | |

| Record name | DITHIANON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in dioxane, chlorobenzene, Soluble in acetone, Solubility = 12 g/L in chloroform, 10 g/L in acetone, and 8 g/L in benzene at 20 °C; Sparingly soluble in methanol and dichloromethane, In water, 0.14 mg/L at 20 °C, 0.14 mg/L @ 20 °C (exp) | |

| Record name | DITHIANON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dithianon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.58 g/cu cm at 20 °C | |

| Record name | DITHIANON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.03X10-11 mm Hg at 25 °C | |

| Record name | DITHIANON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark brown crystals, with a coppery luster, BROWN CRYSTALS | |

CAS No. |

3347-22-6 | |

| Record name | Dithianon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3347-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dithianon [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003347226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DITHIANON | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dithianon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dithianon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITHIANON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ESS44NI1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DITHIANON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dithianon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 °C, 225 °C | |

| Record name | DITHIANON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dithianon | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Dithianon is classified as a multi-site fungicide, meaning it disrupts fungal growth through several mechanisms rather than targeting a single specific pathway. [, ] While its exact mode of action remains unclear, research suggests it primarily inhibits spore germination and mycelial growth in fungi. [, ] One proposed mechanism involves disrupting cellular respiration by inhibiting mitochondrial electron transport. [] Another hypothesis suggests it disrupts the function of thiol groups crucial for various metabolic processes in fungi. []

ANone: Studies using zebrafish embryos have shown that this compound exposure at certain concentrations can induce oxidative stress, leading to cellular and mitochondrial dysfunction. [] Additionally, it can negatively impact the development of specific neuronal populations, particularly glutamatergic and dopaminergic neurons, by downregulating their marker genes. [] Interestingly, GABAergic neurons appear less affected by this compound's neurotoxic effects. []

ANone: The molecular formula of this compound is C14H4N2O2S2, and its molecular weight is 296.32 g/mol.

ANone: Yes, various analytical techniques are employed to identify and quantify this compound residues in environmental and food samples. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection at a wavelength of 254 nm is commonly used for this purpose. [, , ]

ANone: Various approaches are used to improve the formulation of this compound:

- Use of Polyhydric Alcohols: Adding polyhydric alcohols like ethylene glycol, propylene glycol, and glycerol to this compound formulations has been shown to improve storage stability by preventing coagulation and caking. []

- Selection of Appropriate Spreader-Stickers: While some commercial spreader-stickers can negatively affect the rainfastness of this compound, others, like those based on soybean oil with leaf-penetrable nonionic surfactants, have demonstrated improved rainfastness on plant surfaces. []

ANone: Regulatory decisions on pesticide approvals are often complex and based on various factors, including the evaluation of potential risks to human health and the environment. In the case of this compound, the Swedish Chemicals Agency (KemI), acting as the zonal Rapporteur Member State (zRMS) of the Northern Zone, decided against approving a product containing this compound and Pyrimethanil due to concerns about potential adverse effects on birds, aquatic organisms, non-target arthropods, and earthworms. [] The Norwegian Food Safety Authority also consulted the VKM Panel on Plant Protection Products to review the data and risk assessment report prepared by KemI. []

ANone: Researchers commonly use in vitro assays to evaluate the fungicidal activity of this compound. These methods often involve measuring the inhibition of mycelial growth of target fungi on artificial media amended with different concentrations of this compound. [, ] Additionally, studies might assess the compound's ability to inhibit spore germination, providing insights into its effectiveness at preventing fungal infections. [, ]

ANone: this compound has been found effective in controlling various fungal diseases in field trials, including:

- Apple Scab (Venturia inaequalis): Studies have demonstrated the efficacy of this compound in reducing apple scab incidence when applied as part of a spray program in apple orchards. [, , ]

- Citrus Melanose (Diaporthe citri): this compound has shown consistent efficacy in controlling citrus melanose when applied as a post-bloom spray. [] Its ability to provide long-term protection on fruit rinds makes it valuable in managing this disease. []

- Phytophthora Root Rot (Phytophthora capsici) on Tomatoes: Research has demonstrated the effectiveness of this compound in controlling Phytophthora root rot on hydroponically grown tomatoes. When applied as a drench treatment to the root zone, this compound effectively inhibited the growth of the pathogen and reduced disease incidence. [, ]

- Chinese Matrimony Anthracnose (Colletotrichum spp.): Field trials have shown that this compound effectively controls anthracnose on Chinese matrimony fruits, highlighting its potential use in protecting this crop from fungal diseases. []

ANone: While this compound has been considered a low-risk fungicide regarding resistance development due to its multi-site mode of action, some studies suggest the possibility of reduced sensitivity in certain fungal populations. For instance, research on Venturia inaequalis populations in Italian apple orchards has reported reduced sensitivity to this compound, potentially linked to increased fungicide application due to resistance issues with other fungicide classes. [] This highlights the importance of monitoring for potential shifts in fungicide sensitivity and implementing resistance management strategies.

ANone: Research on the safety profile of this compound has raised concerns regarding potential adverse effects on various non-target organisms:

- Birds: Studies have shown that exposure to this compound can have sub-lethal and reproductive effects on birds. [] Further research and field studies are needed to refine the risk assessment for birds exposed to this compound. []

- Aquatic Organisms: this compound's toxicity to aquatic organisms, particularly fish, has been a point of contention. [] While some studies suggest a lower toxicity based on tests conducted at higher pH levels, concerns remain regarding its potential impact on Norwegian surface waters, which tend to be more acidic. []

- Non-target Arthropods: The risk assessment for non-target arthropods needs further investigation, considering the available data on the active substances. []

- Earthworms: Studies have observed negative effects of this compound on earthworm reproduction, highlighting the need to consider these findings in the overall risk assessment. []

ANone: Several analytical methods are utilized to determine this compound residues:

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection at 254 nm, is a widely used technique for analyzing this compound residues in various matrices, including fruits, soil, and water samples. [, , ] This method offers sensitivity and selectivity in quantifying this compound levels.

- Polarography and Voltammetry: Electrochemical methods like polarography and voltammetry have been explored for this compound determination in environmental samples. [] These techniques offer alternative approaches for quantifying this compound levels.

ANone: this compound's environmental fate is influenced by several factors:

- Hydrolysis: The rate of this compound hydrolysis is pH-dependent, occurring more rapidly in alkaline conditions. []

- Photolysis: this compound degrades under sunlight exposure, with a relatively short half-life in the aqueous phase. []

- Volatility: this compound is considered to have low volatility in the air, water, and soil. []

- Impact on Aquatic Organisms: this compound's toxicity to aquatic organisms, particularly fish, has raised concerns, especially considering its potential presence in surface waters. []

- Non-target Organism Effects: Studies have shown potential adverse effects of this compound on birds, non-target arthropods, and earthworms, highlighting the need for careful risk assessment and mitigation strategies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.